(R)-1-(naphthalen-1-yl)ethanol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of (R)-1-(naphthalen-1-yl)ethanol has been achieved through bio-catalytic methods, demonstrating the potential for environmentally friendly and efficient production. For instance, the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to (R)-2-bromo-1-(naphthalen-2-yl)ethanol using strains of Lactobacillus curvatus as biocatalysts resulted in high yield and enantiomeric purity, highlighting the advantages of biocatalysis in producing chiral alcohols (Taşdemir et al., 2020). Additionally, the stereoinversion of (S)-1-(1-naphthyl)ethanol to its R-enantiomer using Candida parapsilosis has been reported, achieving high enantiomeric excess and yield under optimized conditions (Amrutkar et al., 2013).
Molecular Structure Analysis
Molecular structure and spectroscopic analyses are fundamental in confirming the configuration and purity of synthesized compounds. Studies such as those by Banerjee et al. (2012) on fluorescent sensors and by Dilović et al. (2005) on zinc complexes provide insights into the structural characteristics and potential applications of naphthalene derivatives, including (R)-1-(naphthalen-1-yl)ethanol, in material science and biology (Banerjee et al., 2012); (Dilović et al., 2005).
Chemical Reactions and Properties
(R)-1-(naphthalen-1-yl)ethanol participates in a variety of chemical reactions, serving as a precursor or intermediate in the synthesis of complex molecules. For example, its transformation into β-adrenergic receptor blockers showcases its versatility in medicinal chemistry applications (Taşdemir et al., 2020).
Physical Properties Analysis
The physical properties of (R)-1-(naphthalen-1-yl)ethanol, such as solubility, melting point, and optical rotation, are crucial for its application in synthesis and formulation processes. Research on the solubility of naphthalene derivatives in various solvents can inform the optimal conditions for reactions involving (R)-1-(naphthalen-1-yl)ethanol (Bennett & Canady, 1984).
Chemical Properties Analysis
The chemical behavior of (R)-1-(naphthalen-1-yl)ethanol, including reactivity, stability, and interactions with other molecules, is essential for its effective use in chemical synthesis. Studies on its enantioseparation and reactions under various conditions provide valuable information for optimizing synthetic routes and applications (Karakurt et al., 2012).
Scientific Research Applications
Catalytic Performance : RHANPSO3H, a 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticle, demonstrates catalytic performance in the esterification of n-butyl alcohol with different mono and di-acids, indicating potential applications in catalysis (Adam, Hello, & Ben Aisha, 2011).
Whole Cell Biocatalysis : The synthesis of (R)-1-(1-naphthyl)ethanol via whole cell biocatalysis using Candida parapsilosis is crucial for the synthesis of nonactin and dihydro-(1H)-quinoline-2-one derivatives, highlighting its importance in biocatalysis and organic synthesis (Amrutkar, Banoth, & Banerjee, 2013).
Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating hyperparathyroidism (Mathad et al., 2011).
Fuel Applications : Naphthalene addition to ethanol leads to increased heating value fuel with ultra-low emissions and higher stability under distributed combustion conditions, suggesting its potential in fuel applications (Feser, Bassioni, & Gupta, 2018).
Biocatalyst in Asymmetric Synthesis : The compound has been used in high yield and enantiomerically pure form using Lactobacillus curvatus as a biocatalyst, emphasizing its role in asymmetric synthesis (Taşdemir et al., 2020).
Chromatography and Separation Science : It is used in the enantiomeric resolution of racemic compounds, showcasing its application in chromatography and separation science (Karakurt, Saraç, & Dalkara, 2012).
Microbial Host Studies for Bioconversions : Its interactions with ethanol affect enzyme activity in some microbial hosts used for bioconversions, indicating its importance in biotechnological applications (Wilkinson, Ward, & Woodley, 1996).
Metal-Organic Frameworks : The compound has been studied in the context of metal-organic frameworks for efficiently separating naphthalene and anthracene, illustrating its role in material science (Liu, Lang, & Abrahams, 2011).
Optical Probes and Fluorescence Studies : It is involved in studies related to fluorescence and optical probes, highlighting its applications in chemical sensing and imaging (Shweta et al., 2016); (Alexiou et al., 1990).
Antibacterial Properties : The synthesized metal ions complexes from a related compound showed antibacterial properties against various microorganisms, suggesting potential applications in antimicrobial studies (Al-amery, 2016).
Future Directions
properties
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(naphthalen-1-yl)ethanol | |
CAS RN |
42177-25-3 | |
Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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